molecular formula C18H26N6O2 B2847341 2,4,7,8-Tetramethyl-6-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione CAS No. 878735-89-8

2,4,7,8-Tetramethyl-6-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione

Cat. No.: B2847341
CAS No.: 878735-89-8
M. Wt: 358.446
InChI Key: XYOHPKVDXAKWIB-UHFFFAOYSA-N
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Description

2,4,7,8-Tetramethyl-6-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C18H26N6O2 and its molecular weight is 358.446. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Properties

  • Mesoionic Purinone Analogs: Mesoionic compounds similar to the one have been synthesized, exhibiting interesting properties such as undergoing hydrolytic ring-opening reactions. These compounds, being analogs of purine-2,8-dione, represent a significant area of study due to their unique chemical behaviors and potential bioactive properties (Coburn & Taylor, 1982).

Biological Evaluation and Potential Applications

  • Pharmacological Evaluation of Imidazo[2,1-f]purine-2,4-dione Derivatives

    Derivatives of compounds structurally related to the query have been synthesized and evaluated for their potential pharmacological activities. Notably, some compounds demonstrated promising anxiolytic-like and antidepressant activities in preclinical studies, suggesting potential therapeutic applications (Zagórska et al., 2009).

  • Antidepressant and Anxiolytic-like Activities

    Another study synthesized and evaluated derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their serotonin receptor affinity and phosphodiesterase inhibitor activity. One compound exhibited potential antidepressant and anxiolytic effects, underscoring the therapeutic potential of these derivatives in mental health (Zagórska et al., 2016).

Molecular and Structural Studies

  • Structural Analysis: Detailed structural analysis of compounds bearing similarity to the query has been conducted, revealing insights into their conformation, chemical stability, and reactivity. Such studies are crucial for understanding the fundamental properties that govern the biological activities of these compounds (Karczmarzyk et al., 1995).

Anticancer Activity

  • Evaluation for Anticancer Activity: Research has also extended into evaluating related compounds for their anticancer activity. For instance, certain derivatives have been synthesized and screened for their efficacy against various cancer cell lines, offering promising leads for the development of new anticancer agents (Kumar et al., 2013).

Properties

IUPAC Name

2,4,7,8-tetramethyl-6-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O2/c1-12-13(2)24-14-15(20(3)18(26)21(4)16(14)25)19-17(24)23(12)11-10-22-8-6-5-7-9-22/h5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOHPKVDXAKWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCN4CCCCC4)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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